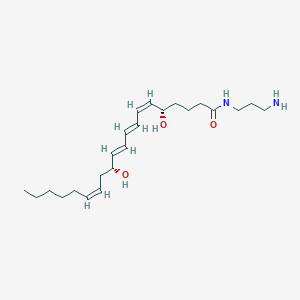
EGTA 乙酰氧甲酯
描述
EGTA acetoxymethyl ester (EGTA-AM) is an organic compound that finds extensive use in diverse scientific research applications . It is a derivative of ethylene glycol-bis (2-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) and serves as a valuable tool in laboratory experiments . As EGTA AM enters cells, it is hydrolyzed by intracellular esterases to produce EGTA .
Synthesis Analysis
EGTA AM can be passively loaded into cells to generate intracellular EGTA . The synthesis of the desired AM ether products from dyes with commercially available bromomethyl acetate has been reported .Molecular Structure Analysis
The molecular formula of EGTA acetoxymethyl ester is C26H40N2O18 . Its molecular weight is 668.6 g/mol .Chemical Reactions Analysis
EGTA AM is hydrolyzed by intracellular esterases to produce EGTA .Physical And Chemical Properties Analysis
EGTA AM is a liquid or an oil at room temperature . Its molecular weight is 668.6 g/mol .科学研究应用
EGTA Acetoxymethyl Ester (Egta-am): A Comprehensive Analysis of Scientific Research Applications
Calcium Detection and Ionic Homeostasis: Egta-am is widely used in the study of calcium detection and ionic homeostasis within cells. It can be passively loaded into cells to generate intracellular EGTA, a compound that helps researchers investigate calcium dynamics and signaling pathways .
Cell Viability, Proliferation, and Function: This compound plays a crucial role in assessing cell viability and function. By chelating intracellular calcium, Egta-am allows scientists to understand the impact of calcium on cell proliferation and survival .
Cell Signaling Studies: Egta-am is instrumental in cell signaling research. It is used to evaluate the role of intracellular calcium changes in cell signaling, providing insights into how cells communicate and respond to various stimuli .
Enzymatic Assays: In enzymatic assays that require Ca2+ as cofactors for activation, Egta-am is utilized to remove Ca2+ efficiently. This enables researchers to study the effects of calcium on enzyme activity and determine the association constant of EGTA .
Neurological Research: In neurological studies, Egta-am is used to buffer intracellular Ca2+ gradients, which are crucial for understanding neuronal signaling and function .
Pharmacological Research: Egta-am aids in pharmacological research by enhancing the effects of certain drugs. For example, it has been shown to increase cell death in cancer cells when used alongside specific treatments .
作用机制
Target of Action
The primary target of EGTA-AM is intracellular calcium ions (Ca2+) . Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and neurotransmitter release .
Mode of Action
EGTA-AM is a membrane-permeable form of EGTA . It can be passively loaded into cells, where it is hydrolyzed by intracellular esterases to generate intracellular EGTA . As a chelator, EGTA-AM binds to Ca2+ ions, effectively reducing their concentration within the cell . This action alters the dynamics of calcium signaling within the cell .
Biochemical Pathways
By chelating intracellular Ca2+, EGTA-AM impacts various biochemical pathways that rely on calcium signaling . For instance, it can reduce the asynchronous excitatory postsynaptic currents (aEPSC) to 58.9 ± 8.1% of the control level .
Pharmacokinetics
EGTA-AM is a liquid or an oil at room temperature, which aids in its membrane permeability . Once inside the cell, it is hydrolyzed to produce intracellular EGTA
Result of Action
The chelation of Ca2+ by EGTA-AM leads to a decrease in intracellular calcium concentration . This can have various effects on the cell, depending on the specific roles of Ca2+ in that cell type. For example, in neurons, EGTA-AM has been shown to reduce the asynchronous excitatory postsynaptic currents .
Action Environment
The action of EGTA-AM can be influenced by various environmental factors. For instance, the efficiency of passive loading into cells may be affected by the temperature, as EGTA-AM is a liquid or an oil at room temperature . Additionally, the presence of esterases is required for the hydrolysis of EGTA-AM to EGTA within the cell .
未来方向
属性
IUPAC Name |
acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-[2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]ethoxy]ethoxy]ethyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O18/c1-19(29)39-15-43-23(33)11-27(12-24(34)44-16-40-20(2)30)5-7-37-9-10-38-8-6-28(13-25(35)45-17-41-21(3)31)14-26(36)46-18-42-22(4)32/h5-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJXVFXIDHCCKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CCOCCOCCN(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00244144 | |
| Record name | Egta acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
668.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
EGTA acetoxymethyl ester | |
CAS RN |
99590-86-0 | |
| Record name | Egta acetoxymethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099590860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Egta acetoxymethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00244144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does EGTA-AM enter cells and exert its calcium chelating effect?
A1: EGTA-AM is a membrane-permeant derivative of ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA). The acetoxymethyl ester groups allow it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active EGTA molecule within the cytoplasm. EGTA, with its high affinity for Ca2+, effectively binds free intracellular Ca2+, thus buffering its concentration [, , , ].
Q2: What is the difference in the effects of EGTA-AM compared to extracellular calcium chelators like EGTA?
A2: While extracellular EGTA chelates Ca2+ in the extracellular space, EGTA-AM specifically buffers intracellular Ca2+. This distinction allows researchers to dissect the roles of intra- and extracellular Ca2+ signaling in various cellular processes [, ].
Q3: How does EGTA-AM impact synaptic transmission?
A3: EGTA-AM, by buffering presynaptic Ca2+ transients, significantly affects synaptic transmission. It can reduce the amplitude and prolong the decay of Ca2+ transients, leading to changes in both synchronous and asynchronous neurotransmitter release [, , , ].
Q4: Can EGTA-AM affect spontaneous activity in neurons?
A4: Yes, studies show EGTA-AM can inhibit spontaneous miniature outward currents (SMOCs) in neurons, indicating a role of intracellular Ca2+ release in their generation []. Additionally, EGTA-AM can block asynchronous GABA release induced by tetanic stimulation in cultured hippocampal neurons [].
Q5: How does EGTA-AM impact long-term potentiation (LTP)?
A5: Research suggests that postinduction application of EGTA-AM can impair the establishment of late-phase LTP (L-LTP) in the developing visual system of Xenopus laevis tadpoles. This highlights the importance of postinduction NMDAR/Ca2+ signaling for L-LTP [].
Q6: What is the role of EGTA-AM in studying calcium-dependent cellular processes?
A6: By chelating intracellular Ca2+, EGTA-AM serves as a valuable tool for investigating the role of Ca2+ in various cellular processes, including:
- Muscle contraction and relaxation: []
- Cell death pathways: []
- Gap junctional intercellular communication: []
- Hormone and neurotransmitter release: [, ]
- Regulation of synaptic plasticity: [, , ]
Q7: Does EGTA-AM have differential effects in young and aged neurons?
A7: Interestingly, EGTA-AM exhibits differential effects on synaptic transmission in young and aged hippocampal neurons. While it has minimal effects in young slices, it enhances field EPSPs in aged slices, suggesting age-related alterations in intracellular Ca2+ regulation [].
Q8: Can EGTA-AM be used to study the role of calcium in cell death?
A8: Yes, studies have shown that chelating intracellular Ca2+ with EGTA-AM can protect cells from oxidant-induced death []. This protection might be linked to Bcl-2's ability to modulate intracellular Ca2+ homeostasis and increase mitochondrial Ca2+ storage capacity [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[(4-fluorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B162652.png)

